molecular formula C57H102O6 B10782665 1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol

1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol

Cat. No.: B10782665
M. Wt: 883.4 g/mol
InChI Key: JTMWOTXEVWLTTO-OHNZFYNLSA-N
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Preparation Methods

Synthetic Routes:

1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification of glycerol with elaidic acid and linoleic acid. The reaction typically involves the use of acid catalysts (such as sulfuric acid) and elevated temperatures. The resulting product is then purified using chromatography or other separation techniques.

Industrial Production:

Industrial production methods often involve enzymatic transesterification using lipases. Lipases catalyze the exchange of fatty acid moieties between glycerol molecules, leading to the formation of this compound. Enzymatic processes are preferred due to their specificity and milder reaction conditions.

Chemical Reactions Analysis

1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol can undergo various chemical reactions:

    Hydrolysis: Enzymatic or acid-catalyzed hydrolysis breaks down the TAG into glycerol and its constituent fatty acids.

    Oxidation: The unsaturated fatty acid (linoleic acid) is susceptible to oxidation, leading to the formation of lipid peroxides.

    Interesterification: In industrial processes, interesterification with other TAGs can modify the physical properties of oils and fats.

Common reagents include lipases, acids, and oxidizing agents. The major products depend on the specific reaction conditions.

Scientific Research Applications

1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol finds applications in:

    Lipid Metabolism Studies: Researchers use it as a model compound to investigate lipid digestion, absorption, and transport.

    Drug Delivery Systems: Due to its amphiphilic nature, it is explored for encapsulating hydrophobic drugs.

    Nutritional Research: Understanding its effects on health and metabolism.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cell membranes, lipid-binding proteins, and signaling pathways. Elucidating its molecular targets and pathways is crucial for understanding its biological effects.

Comparison with Similar Compounds

1,2-Dielaidoyl-3-Linoleoyl-rac-glycerol is unique due to its specific fatty acid composition. Similar compounds include other TAGs with different fatty acids, such as 1,2-Distearoyl-3-Linoleoyl-rac-glycerol .

Properties

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26+,30-27+

InChI Key

JTMWOTXEVWLTTO-OHNZFYNLSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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